2-[2-(Propan-2-yloxy)phenyl]propan-2-amine
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Overview
Description
2-[2-(Propan-2-yloxy)phenyl]propan-2-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a phenyl ring substituted with a propan-2-yloxy group and an amine group at the propan-2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yloxy)phenyl]propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-(propan-2-yloxy)benzene and isopropylamine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where isopropylamine reacts with 2-bromo-1-(propan-2-yloxy)benzene under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-yloxy)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
2-[2-(Propan-2-yloxy)phenyl]propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yloxy)phenyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(propan-2-yloxy)propanoic acid: This compound shares a similar structural motif but differs in the presence of a carboxylic acid group instead of an amine group.
2-[2-(Propan-2-yl)phenyl]propan-2-amine: This compound has a similar backbone but lacks the propan-2-yloxy group.
Uniqueness
2-[2-(Propan-2-yloxy)phenyl]propan-2-amine is unique due to the presence of both the propan-2-yloxy group and the amine group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)14-11-8-6-5-7-10(11)12(3,4)13/h5-9H,13H2,1-4H3 |
InChI Key |
ZINMPAXXCTYLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)(C)N |
Origin of Product |
United States |
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